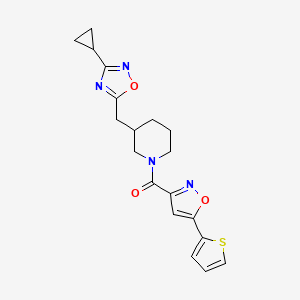

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

CAS No.: 1706317-07-8

Cat. No.: VC4609789

Molecular Formula: C19H20N4O3S

Molecular Weight: 384.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706317-07-8 |

|---|---|

| Molecular Formula | C19H20N4O3S |

| Molecular Weight | 384.45 |

| IUPAC Name | [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |

| Standard InChI | InChI=1S/C19H20N4O3S/c24-19(14-10-15(25-21-14)16-4-2-8-27-16)23-7-1-3-12(11-23)9-17-20-18(22-26-17)13-5-6-13/h2,4,8,10,12-13H,1,3,5-7,9,11H2 |

| Standard InChI Key | XEKNCHDHZHOYTC-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5CC5 |

Introduction

Nomenclature and Structural Characterization

Systematic IUPAC Name

The IUPAC name for this compound is derived from its constituent functional groups and connectivity. The core structure consists of a piperidine ring substituted at the 1-position with a methanone group linked to a 5-(thiophen-2-yl)isoxazol-3-yl moiety. At the 3-position of the piperidine, a methyl group bridges to a 3-cyclopropyl-1,2,4-oxadiazol-5-yl ring. This naming convention aligns with analogous oxadiazole-piperidine derivatives documented in PubChem entries .

Table 1: Comparative Molecular Data for Structural Analogs

Synthesis and Reactivity

Synthetic Pathways

The synthesis of oxadiazole-containing compounds typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, the patent US7419991B2 describes the preparation of 3-[5-(2-fluoro-phenyl)- oxadiazol-3-yl]-benzoic acid via condensation of nitrile oxides with carboxylic acids. Applied to the target compound, a similar strategy would involve:

-

Formation of the oxadiazole ring: Reaction of a cyclopropanecarbonyl chloride with an amidoxime precursor.

-

Piperidine functionalization: Alkylation of piperidine at the 3-position using a methylene bridge.

-

Coupling with the isoxazole-thiophene moiety: Acylation via Friedel-Crafts or nucleophilic substitution .

Stability and Reactivity

Physicochemical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Expected absorption bands include:

-

NMR Spectroscopy:

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated to be 3.2–3.8 based on analogs , indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely limited (<10 µg/mL) due to the hydrophobic cyclopropyl and thiophene groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume